Ethyl 4-morpholinepropionate
Overview
Description
Ethyl 4-morpholinepropionate is a chemical compound with the linear formula C9H17NO3 . It has a molecular weight of 187.241 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-morpholinepropionate consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact 3D structure can be viewed using specific software .
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Ethyl 4-morpholinepropionate Derivatives Ethyl 4-morpholinepropionate and its derivatives find extensive use in chemical synthesis, serving as intermediates or reactants in various reactions. For instance, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a derivative, was synthesized from p-chloropropiophenone and used as an intermediate in creating antiobesity agents like rimonabant (Hao, 2007). Similarly, a novel one-pot, three-component Wittig–SNAr approach utilizing ethyl 4-morpholinepropionate derivatives was developed to create intermediates for aurora 2 kinase inhibitors, showcasing the compound's significance in medicinal chemistry (Xu et al., 2015).
Biological Activity and Molecular Interactions
Biological Activity of Morpholine Derivatives Research into the biological activity of morpholine derivatives, including ethyl 4-morpholinepropionate derivatives, has highlighted their potential in various domains. A study on 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrated remarkable anti-tuberculosis activity and superior anti-microbial properties, illustrating the compound's therapeutic potential (Mamatha et al., 2019).
Industrial Applications and Material Science
Ionic Liquids and Material Properties Ethyl 4-morpholinepropionate derivatives also contribute to the development of ionic liquids and material science. For instance, 4-benzyl-4-methylmorpholinium salts, related to the compound, were synthesized and assessed for their physicochemical properties, cytotoxicity, and biodegradability. These salts, classified as moderate or low toxicity, have applications in dissolving biomass like cellulose, marking their importance in green chemistry and environmental sustainability (Pernak et al., 2011).
Mechanism of Action
Target of Action
Morpholine derivatives have been known to show action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .
Mode of Action
It’s worth noting that morpholine derivatives often interact with their targets through a variety of mechanisms, including enzyme inhibition .
Biochemical Pathways
Given the general action of morpholine derivatives on kinases enzymes, it can be inferred that the compound may influence cell cycle regulation and cytokinesis .
Pharmacokinetics
It’s worth noting that the compound can be analyzed by reverse phase (rp) hplc method with simple conditions .
properties
IUPAC Name |
ethyl 3-morpholin-4-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBIQTVRBWJCQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173941 | |
Record name | Ethyl 4-morpholinepropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20120-24-5 | |
Record name | Ethyl 3-(4-morpholino)propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20120-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-morpholinepropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20120-24-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36187 | |
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Record name | Ethyl 4-morpholinepropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-morpholinepropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 4-morpholinepropionate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z82WZA83NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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